molecular formula C20H27N9O3S B13904516 5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine

5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine

Cat. No.: B13904516
M. Wt: 473.6 g/mol
InChI Key: XEBRAMSBPJUGET-UHFFFAOYSA-N
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Description

5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine core, a morpholine ring, and a pyrimidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C20H27N9O3S

Molecular Weight

473.6 g/mol

IUPAC Name

5-[2-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine

InChI

InChI=1S/C20H27N9O3S/c1-33(30,31)28-4-2-26(3-5-28)13-16-10-18-19(27-6-8-32-9-7-27)24-17(14-29(18)25-16)15-11-22-20(21)23-12-15/h10-12,14H,2-9,13H2,1H3,(H2,21,22,23)

InChI Key

XEBRAMSBPJUGET-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=NN3C=C(N=C(C3=C2)N4CCOCC4)C5=CN=C(N=C5)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine typically involves:

  • Construction of the pyrazolo[1,5-a]pyrazine core ,
  • Functionalization with morpholin-4-yl and (4-methylsulfonyl)piperazin-1-yl)methyl groups,
  • Coupling with a pyrimidin-2-amine moiety.

Research Findings and Optimization Notes

  • The methylsulfonylpiperazinyl moiety is critical for kinase inhibition potency and selectivity, as demonstrated in related PI3K inhibitor studies.
  • Morpholine incorporation improves pharmacokinetic properties, including solubility and metabolic stability.
  • The pyrazolo[1,5-a]pyrazine core is synthetically accessible via bromination and nucleophilic substitution steps, allowing diverse functionalization.
  • Reaction yields vary from moderate to high (60–85%), with purification typically involving silica gel chromatography and recrystallization.
  • Temperature control during bromination and coupling steps is crucial to minimize side reactions and maximize yield.
  • Use of coupling agents like HBTU and bases such as diisopropylamine facilitates amide bond formation under mild conditions.

Summary Table of Key Preparation Parameters

Parameter Details Impact on Synthesis
Solvents Dry DMF, DCM, water for workup Ensures solubility and reaction efficiency
Temperature 0 °C to room temperature for coupling; 0–5 °C for bromination Controls reaction rate and selectivity
Reagents Sodium nitrite, H2SO4, HBTU, DIPA, acid chlorides Enable functional group transformations
Purification Silica gel chromatography, recrystallization Achieves high purity and yield
Yields 60–85% depending on step Reflects efficiency and scalability
Characterization FT-IR, 1H NMR, 13C NMR, MS Confirms structure and purity

Chemical Reactions Analysis

Reaction Mechanisms

The primary reactions of this compound can be categorized as follows:

  • Nucleophilic Substitution Reactions : The methylsulfonyl group can undergo nucleophilic attack, facilitating the introduction of various substituents.

  • Cyclization Reactions : The compound can participate in cyclization reactions to form new heterocycles, which are often biologically active.

Example Reactions

Reaction TypeReactants/ConditionsProducts/Outcome
Nucleophilic substitution5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine + Nu^- (nucleophile)New substituted derivative
CyclizationHeating with acid catalystFormation of a new heterocyclic compound
  • Biological Activity and Applications

Research indicates that compounds similar to 5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine exhibit significant antimicrobial and anticancer properties. The incorporation of various functional groups allows for modulation of activity against specific biological targets.

The chemical reactions of 5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine are diverse and hold promise for further development in medicinal chemistry. Ongoing research is essential to fully understand its reactivity and potential therapeutic applications.

  • References

The synthesis and chemical behavior of this compound have been discussed in various scholarly articles and patent documents, highlighting its significance in pharmaceutical research . Further studies are needed to explore its full potential in drug development and therapeutic applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, the compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine
  • 5-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-amine

Uniqueness

Compared to similar compounds, 5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine stands out due to its unique combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine, also known as Dorsomorphin, is a compound that has garnered attention for its biological activity, particularly in the context of cancer research and metabolic regulation. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H27N7O3S2C_{21}H_{27}N_{7}O_{3}S_{2} and a molecular weight of approximately 489.614 g/mol. Its structure is characterized by the presence of a pyrazolo[1,5-a]pyrazine core, which is linked to a pyrimidine moiety and features a methylsulfonylpiperazine group. The detailed chemical information is summarized in Table 1.

PropertyDetails
Molecular FormulaC21H27N7O3S2
Molecular Weight489.614 g/mol
Chemical StructureChemical Structure
PDB ID3L16

Dorsomorphin primarily acts as an AMPK inhibitor , which plays a crucial role in cellular energy homeostasis. AMPK activation leads to the inhibition of anabolic processes and stimulation of catabolic pathways, promoting ATP synthesis while reducing energy consumption. Dorsomorphin has been shown to inhibit AMPK activity by blocking its phosphorylation, thus preventing the downstream effects associated with AMPK activation .

In addition to its role as an AMPK inhibitor, Dorsomorphin also selectively inhibits Bone Morphogenetic Protein (BMP) receptors, which are involved in various developmental processes and tissue homeostasis . This dual action highlights its potential as a therapeutic agent in various conditions including cancer.

Biological Activity in Cancer Research

Research indicates that Dorsomorphin exhibits significant anti-cancer properties through multiple pathways:

  • Inhibition of Cell Proliferation : Studies have demonstrated that Dorsomorphin can reduce the proliferation of various cancer cell lines by inhibiting key signaling pathways that promote cell growth .
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by modulating mitochondrial function and activating pro-apoptotic factors .
  • Metabolic Regulation : By inhibiting AMPK, Dorsomorphin alters metabolic pathways within cancer cells, leading to reduced glucose uptake and enhanced reliance on oxidative phosphorylation .

Case Studies

Several case studies have highlighted the effectiveness of Dorsomorphin in preclinical models:

  • Breast Cancer : In vitro studies showed that treatment with Dorsomorphin led to a significant decrease in cell viability and induced apoptosis in breast cancer cell lines .
  • Lung Cancer : A study demonstrated that Dorsomorphin inhibited tumor growth in xenograft models of lung cancer by targeting both AMPK and BMP pathways .

Summary of Research Findings

The following table summarizes key findings from recent studies on Dorsomorphin:

Study FocusFindings
AMPK InhibitionSignificant reduction in AMPK activity leading to altered metabolic states
Cancer Cell ProliferationInhibition observed across various cancer types
Apoptosis InductionEnhanced apoptotic signaling pathways activated
BMP Receptor InhibitionModulation of developmental signaling affecting tumor microenvironment

Q & A

Q. Basic Research Focus

  • Spectroscopy : IR and 1H/13C NMR are critical for confirming functional groups (e.g., methylsulfonylpiperazine C–S=O stretch at ~1350 cm⁻¹ in IR) and regiochemistry .
  • Chromatography : HPLC or TLC with UV/fluorescence detection ensures purity, especially for intermediates prone to byproducts (e.g., incomplete morpholine functionalization) .

Q. Advanced Characterization

  • X-ray crystallography : Resolves absolute configuration and molecular packing, as demonstrated for structurally similar pyrazolo-pyrimidine derivatives (e.g., dihedral angles between pyrazole and pyrimidine rings) .
  • Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns, critical for detecting impurities like des-methyl intermediates .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Focus
Discrepancies in biological data (e.g., varying IC50 values in antimicrobial assays) may arise from structural analogs or impurities. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing morpholine with piperazine) to isolate pharmacophoric groups .
  • Impurity Profiling : Using HPLC-MS to identify and quantify byproducts (e.g., de-sulfonated derivatives) that may interfere with bioassays .
  • Standardized Assays : Adopting protocols like AOAC SMPR 2014.011 for phosphodiesterase inhibition to ensure reproducibility across studies .

What strategies are effective for introducing methylsulfonylpiperazine and morpholine groups?

Q. Basic Methodology

  • Methylsulfonylpiperazine : Acylation of primary amines with methylsulfonyl chloride in dichloromethane, followed by nucleophilic substitution with piperazine .
  • Morpholine : Mannich reaction under ethanol reflux, using formaldehyde to link morpholine to the pyrazolo-pyrazine core .

Q. Advanced Functionalization

  • Microwave-assisted synthesis : Reduces reaction time for sulfonylation steps (e.g., from 10 h to 30 min under 150 W) .
  • Protecting-group strategies : Temporary protection of amine groups with Boc anhydride prevents undesired side reactions during multi-step syntheses .

How can reaction conditions be optimized for high yield and scalability?

Q. Advanced Research Focus

  • Solvent selection : Dry acetonitrile minimizes hydrolysis during alkylation of pyrazole intermediates, improving yield by ~15% compared to THF .
  • Catalysis : Lewis acids like ZnCl2 accelerate cyclization steps (e.g., forming pyrazolo[3,4-d]pyrimidine cores) .
  • Workflow integration : Combining continuous flow reactors with in-line NMR monitoring enables real-time optimization of temperature and stoichiometry .

What in vitro models are suitable for evaluating this compound’s bioactivity?

Q. Basic Research Focus

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Enzyme inhibition : Carbonic anhydrase II (hCA II) assays using 4-nitrophenyl acetate hydrolysis to assess IC50 .

Q. Advanced Models

  • Cell-based assays : Use of HEK293 cells transfected with target receptors (e.g., kinase domains) to quantify inhibition via luciferase reporter systems .
  • 3D tumor spheroids : Evaluate penetration and cytotoxicity in physiologically relevant models for anticancer potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.